(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid
Description
(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid is a stereoisomer of the more widely studied (2R,4S)-configured compound, which serves as a key intermediate in pharmaceuticals like sacubitril (LCZ696), a neprilysin inhibitor used in heart failure therapy . Its molecular formula is C23H29NO4 (MW: 383.48 g/mol), with stereochemical differences at the C4 position distinguishing it from the (2R,4S) isomer .
Properties
IUPAC Name |
(2R,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNELJETWNMPEEH-OXQOHEQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid, commonly referred to as a derivative of Sacubitril, is an important compound in pharmaceutical research. This compound is primarily recognized for its role as an intermediate in the synthesis of neprilysin inhibitors, which are used in treating chronic heart failure. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H29NO4
- Molecular Weight : 383.48 g/mol
- CAS Number : 1012341-56-8
- Physical State : Solid
- Melting Point : 145-147°C
The primary biological activity of this compound is linked to its role as a neprilysin inhibitor. Neprilysin is an enzyme that degrades natriuretic peptides, which are crucial for cardiovascular homeostasis. By inhibiting this enzyme, the compound increases levels of these peptides, leading to vasodilation and diuresis, ultimately improving cardiac function in patients with heart failure.
Cardiovascular Effects
Research indicates that compounds similar to this compound have significant cardiovascular benefits. A study demonstrated that neprilysin inhibitors can reduce the risk of cardiovascular mortality and hospitalization due to heart failure by enhancing the protective effects of natriuretic peptides.
Antibacterial Activity
Preliminary studies have suggested potential antibacterial properties for compounds in this class. For instance, derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing moderate inhibitory effects comparable to standard antibiotics .
Case Study 1: Neprilysin Inhibition in Heart Failure
In a clinical trial involving patients with chronic heart failure, the administration of Sacubitril/valsartan (which includes this compound as an active component) resulted in a significant reduction in cardiovascular events compared to standard therapy . The study highlighted the importance of neprilysin inhibition in managing heart failure symptoms.
Case Study 2: Antimicrobial Screening
A series of derivatives including this compound were screened for antibacterial activity. The results indicated that certain modifications to the biphenyl moiety enhanced activity against Gram-positive bacteria while maintaining low toxicity to human cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H29NO4 |
| Molecular Weight | 383.48 g/mol |
| Melting Point | 145-147°C |
| CAS Number | 1012341-56-8 |
| Neprilysin Inhibition Activity | Significant |
| Antibacterial Activity | Moderate |
Scientific Research Applications
Synthesis of Sacubitril
The primary application of (2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid is as an intermediate in the synthesis of Sacubitril. Sacubitril is used in combination with valsartan to treat patients with chronic heart failure. The dual mechanism of action—neprilysin inhibition and angiotensin receptor blockade—offers significant therapeutic benefits:
- Mechanism : Neprilysin inhibitors prevent the breakdown of natriuretic peptides, leading to vasodilation and reduced blood pressure.
- Indications : Chronic heart failure (NYHA class II-IV) with reduced ejection fraction.
Potential for Treating Other Conditions
Research indicates that compounds similar to this compound may have applications beyond heart failure:
- Antibacterial Properties : Preliminary studies suggest potential efficacy against certain bacterial infections.
- Neurological Disorders : Investigations into neprilysin inhibitors are ongoing for their role in neurodegenerative diseases.
Case Study 1: Sacubitril/Valsartan Combination Therapy
A clinical trial demonstrated that the combination of Sacubitril and Valsartan significantly reduced the risk of cardiovascular death and hospitalization due to heart failure compared to traditional therapies. The trial highlighted the importance of neprilysin inhibition in managing heart failure symptoms effectively.
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic studies have shown that Sacubitril exhibits favorable absorption and metabolism profiles when administered with Valsartan, enhancing its therapeutic efficacy. These studies underline the significance of this compound in developing effective heart failure treatments.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Preparation Methods
Reaction Mechanism and Catalytic System
The asymmetric hydrogenation of (E)-(R)-5-(biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpent-2-enoic acid represents a cornerstone method for synthesizing the target compound. This approach employs a chiral nickel catalyst system comprising nickel(II) acetate tetrahydrate and (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine. The catalytic cycle facilitates enantioselective reduction of the α,β-unsaturated double bond, achieving a 91.9% yield under optimized conditions.
Key reaction parameters :
-
Solvent : Ethanol (500 mL per 38.1 g substrate)
-
Catalyst loading : 1.5 mol% nickel acetate and chiral ligand
-
Reductant : Ammonium formate (0.6 mol)
-
Temperature : 55°C
-
Duration : 8 hours
Post-reaction workup involves ethanol distillation under reduced pressure, followed by crystallization using isopropyl acetate and n-heptane to isolate the product as a white solid.
Stereochemical Outcomes and Purity Control
The (R,R)-configured ligand ensures >99% enantiomeric excess (ee) at the C4 position, while the C2 methyl group’s stereochemistry is retained from the starting material. X-ray diffraction (PXRD) analysis confirms the crystalline form’s stability, with no detectable epimerization under ambient storage.
Palladium-Catalyzed Hydrogenation of Biphenyl Propanol Intermediates
Process Development from D-Phenylalanine Derivatives
An alternative route starts with (R)-tert-butyl(1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, derived from D-phenylalanine. Hydrogenation using 10% palladium on carbon under 5–6 kg/cm² H₂ pressure in methanol at 60–65°C for 8–10 hours yields the saturated pentanoic acid derivative.
Critical purification steps :
Comparative Analysis of Hydrogenation Methods
The nickel-based method outperforms in yield and operational simplicity, making it preferable for industrial-scale synthesis.
Quality Control and Analytical Validation
HPLC Method for Impurity Profiling
A reversed-phase HPLC method validated per ICH guidelines quantifies the target compound alongside sacubitril and valsartan impurities.
Chromatographic conditions :
-
Column : C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) (45:55 v/v)
-
Flow rate : 1.0 mL/min
-
Detection : UV at 254 nm
Linear regression analysis confirms method precision (RSD <2.0%) and accuracy (98–102% recovery).
Industrial-Scale Process Optimization
Crystallization Engineering for Polymorph Control
The patent literature highlights two crystalline forms (A and B) of the compound, differentiated by PXRD patterns.
Form A : Dominant under fast cooling (5°C/hour), characterized by peaks at 2θ = 12.5°, 15.8°, and 20.3°.
Form B : Obtained via slow cooling (1°C/hour), with peaks at 2θ = 10.2°, 18.7°, and 22.1°.
Optimizing cooling rates and anti-solvent addition ensures batch-to-batch consistency in polymorphic form, critical for dissolution profiles and bioavailability.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the stereochemical configuration and purity of this compound?
- Methodological Answer :
-
Chiral HPLC : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) to resolve enantiomers. For example, a study resolved similar tert-butoxycarbonyl (BOC)-protected amino acids using a Chiralpak® AD-H column with hexane/isopropanol mobile phases .
-
NMR Spectroscopy : Analyze coupling constants and nuclear Overhauser effect (NOE) to confirm stereochemistry. The tert-butyl group in the BOC moiety (δ ~1.4 ppm) and biphenyl protons (δ ~7.2–7.6 ppm) provide diagnostic signals .
-
X-ray Crystallography : Single-crystal analysis is definitive for absolute configuration determination, as demonstrated for BOC-protected pyrrolidine derivatives .
- Data Table :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₂₉NO₄ | |
| Exact Mass | 381.194 g/mol | |
| Key NMR Signals | BOC (δ 1.4 ppm), Biphenyl (δ 7.2–7.6 ppm) |
Q. What synthetic routes are commonly used to prepare this compound, and how can yield be optimized?
- Methodological Answer :
- Stepwise Peptide Coupling : Start with BOC-protected amino acid precursors (e.g., BOC-L-amino acids ) and use coupling reagents like HATU or EDC/HOBt. Critical parameters include maintaining anhydrous conditions and controlling reaction temperature (0–25°C) to minimize epimerization .
- Solid-Phase Synthesis : For scalable production, immobilize the biphenyl moiety on resin and sequentially add protected amino acid units .
Q. How should this compound be stored to ensure stability during experiments?
- Methodological Answer :
- Store at –20°C under inert gas (argon) to prevent hydrolysis of the BOC group. Lyophilized samples are stable for >6 months. Avoid repeated freeze-thaw cycles, as degradation of tert-butoxycarbonyl groups can occur at >25°C .
Advanced Research Questions
Q. How can discrepancies in reported stereochemical configurations (e.g., 2R,4R vs. 2R,4S) be resolved?
- Methodological Answer :
- Comparative Chromatography : Co-inject the compound with authentic standards of both configurations using chiral HPLC. For example, a study resolved (2R,4R) and (2R,4S) isomers of a pentanoic acid derivative with a retention time difference of 2.3 minutes .
- Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to infer relative stereochemistry .
Q. What strategies minimize racemization during synthesis?
- Methodological Answer :
- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization.
- Steric Hindrance : Use bulky protecting groups (e.g., BOC) on the amino group to shield the chiral center .
- Kinetic Monitoring : Track enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC at intermediate steps .
Q. How can computational chemistry predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., proteases) by aligning the biphenyl moiety in hydrophobic pockets and the carboxylic acid group for hydrogen bonding .
- MD Simulations : Simulate stability in aqueous vs. lipid environments using AMBER or GROMACS. The tert-butyl group enhances membrane permeability, as shown for similar BOC-protected compounds .
Q. What experimental protocols mitigate degradation during long-term studies?
- Methodological Answer :
- Continuous Cooling : Maintain samples at 4°C during assays to slow organic degradation, as demonstrated in HSI-based pollution studies .
- Stabilizing Additives : Include 0.1% BSA or cyclodextrins to prevent aggregation of hydrophobic biphenyl groups .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
